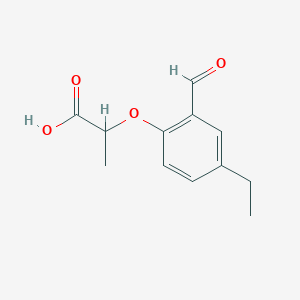
2-(4-Ethyl-2-formylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethyl-2-formylphenoxy)propanoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of an ethyl group, a formyl group, and a propanoic acid moiety attached to a phenoxy ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-2-formylphenoxy)propanoic acid typically involves the reaction of 4-ethyl-2-formylphenol with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-2-formylphenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 2-(4-Ethyl-2-carboxyphenoxy)propanoic acid.
Reduction: 2-(4-Ethyl-2-hydroxyphenoxy)propanoic acid.
Substitution: 2-(4-Ethyl-2-nitrophenoxy)propanoic acid or 2-(4-Ethyl-2-halophenoxy)propanoic acid.
Scientific Research Applications
2-(4-Ethyl-2-formylphenoxy)propanoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-2-formylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy ring can interact with hydrophobic pockets in proteins, affecting their function . The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
2-(4-Ethyl-2-formylphenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(4-Methyl-2-formylphenoxy)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethyl-2-hydroxyphenoxy)propanoic acid: Similar structure but with a hydroxy group instead of a formyl group.
2-(4-Ethyl-2-nitrophenoxy)propanoic acid: Similar structure but with a nitro group instead of a formyl group.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(4-ethyl-2-formylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-9-4-5-11(10(6-9)7-13)16-8(2)12(14)15/h4-8H,3H2,1-2H3,(H,14,15) |
InChI Key |
FXJOLAQBUKBMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(C)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
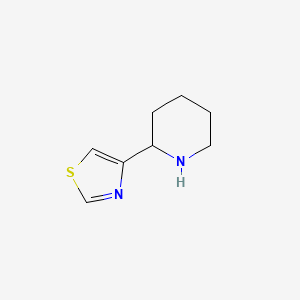
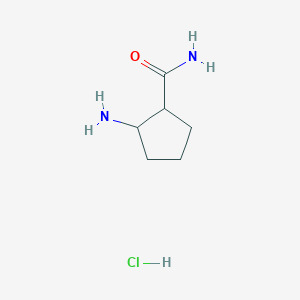

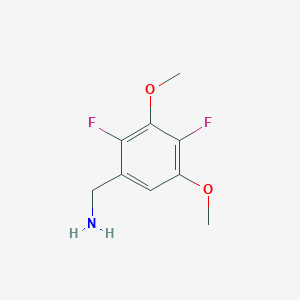
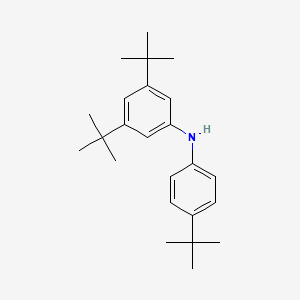
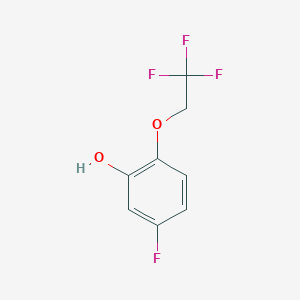

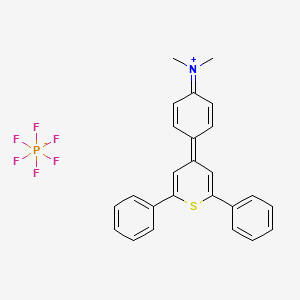
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
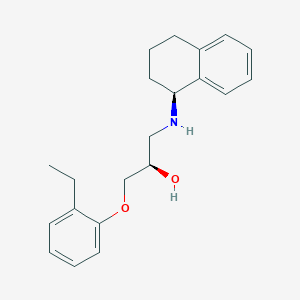
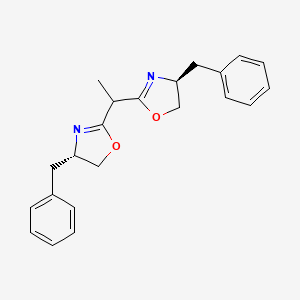
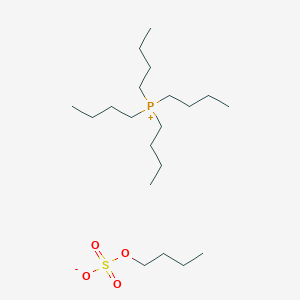
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
